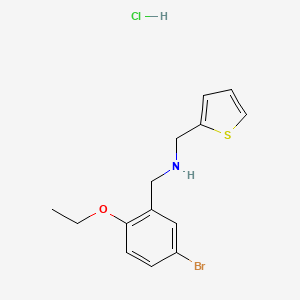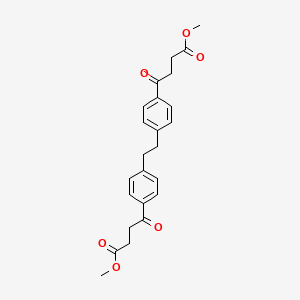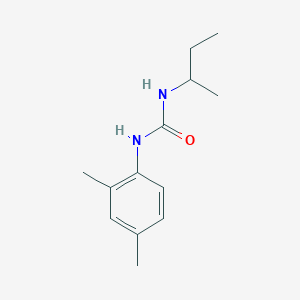![molecular formula C14H18N4O3S B5356462 N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B5356462.png)
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide, also known as EPZ-6438, is a small molecule inhibitor that targets the EZH2 protein, which is a histone methyltransferase. Histone methyltransferases play a crucial role in gene expression by regulating the methylation of histone proteins. The EZH2 protein is overexpressed in various types of cancer, including lymphoma, breast cancer, and prostate cancer. EPZ-6438 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
Mecanismo De Acción
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide targets the EZH2 protein, which is a component of the polycomb repressive complex 2 (PRC2). The PRC2 complex plays a crucial role in gene silencing by catalyzing the methylation of histone proteins. The EZH2 protein is overexpressed in various types of cancer, leading to aberrant gene silencing and tumor growth. This compound inhibits the activity of EZH2, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have selective activity against the EZH2 protein, with minimal effects on other histone methyltransferases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for use in lab experiments. It is a highly potent inhibitor of the EZH2 protein, which can make it difficult to achieve optimal dosing in in vitro experiments. It also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, there are still several areas of research that need to be explored. One area of research is the identification of biomarkers that can predict the response to this compound treatment. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Additionally, more studies are needed to investigate the long-term safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide involves several steps, including the formation of the pyrazole ring, the sulfonylation of the aniline, and the acetylation of the amine. The final product is obtained through a purification process that involves column chromatography. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-(4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}phenyl)-N-methylacetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models of lymphoma, breast cancer, and prostate cancer. This compound has also been tested in combination with other chemotherapeutic agents and has shown synergistic effects in reducing tumor growth.
Propiedades
IUPAC Name |
N-[4-[(1-ethylpyrazol-4-yl)sulfonylamino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-18-10-14(9-15-18)22(20,21)16-12-5-7-13(8-6-12)17(3)11(2)19/h5-10,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMSOKSUQXZOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5356382.png)
![N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5356391.png)
![5-(4-butoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5356397.png)



![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5356429.png)
![3-[(aminocarbonyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5356433.png)
![N-(5-{[methyl(phenyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5356440.png)
![3-[2-oxo-2-(3-propylmorpholin-4-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5356461.png)
amine hydrochloride](/img/structure/B5356465.png)
![2-{1-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5356473.png)
